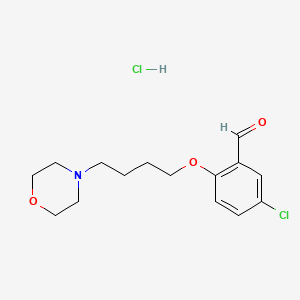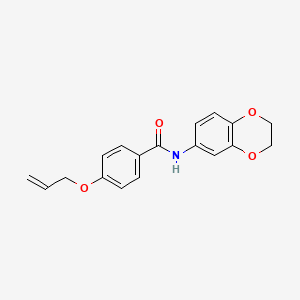![molecular formula C19H21NO3 B4400989 3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400989.png)
3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate
Overview
Description
3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as Boc-Ph-OAc and is widely used in organic synthesis.
Mechanism of Action
Boc-Ph-OAc is a protecting group for amines. It works by blocking the amine group in the molecule, which prevents unwanted reactions from occurring during the synthesis process. Boc-Ph-OAc is a stable protecting group that can be easily removed using mild acidic conditions.
Biochemical and Physiological Effects:
Boc-Ph-OAc does not have any significant biochemical or physiological effects. It is a chemical compound that is used in the laboratory for research purposes only.
Advantages and Limitations for Lab Experiments
Boc-Ph-OAc has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile protecting group that can be used for a wide range of amines. However, Boc-Ph-OAc has some limitations. It is not suitable for use with acid-sensitive compounds as it requires mild acidic conditions for removal. It is also not suitable for use with compounds that contain multiple amine groups.
Future Directions
There are several future directions for the use of Boc-Ph-OAc. One area of research is the development of new methods for the synthesis of Boc-Ph-OAc. Another area of research is the development of new applications for Boc-Ph-OAc, such as in the synthesis of novel pharmaceutical compounds. Additionally, research can be conducted to explore the use of Boc-Ph-OAc in the synthesis of peptides and proteins. Overall, Boc-Ph-OAc has significant potential for future research and development in the field of organic synthesis and pharmaceuticals.
Scientific Research Applications
Boc-Ph-OAc is widely used in organic synthesis as a protecting group for amines. It is also used in the preparation of various pharmaceutical compounds. Boc-Ph-OAc has been used in the synthesis of potent anticancer agents, anti-inflammatory agents, and antiviral agents. It is also used in the synthesis of peptides and proteins.
properties
IUPAC Name |
[3-[(4-butylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-4-6-15-9-11-17(12-10-15)20-19(22)16-7-5-8-18(13-16)23-14(2)21/h5,7-13H,3-4,6H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQVYTSIGQUDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4400911.png)
![N-ethyl-5-[(ethylamino)sulfonyl]-2,4-dimethoxybenzamide](/img/structure/B4400924.png)


![N-dibenzo[b,d]furan-3-yl-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4400936.png)
![1-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400948.png)
![3-[2-(5-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4400956.png)
![1-[3-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4400962.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4400966.png)
![N-(3-methoxyphenyl)-2-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4400979.png)
![N'-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4400983.png)
![N-(3-chloro-4-fluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400995.png)
![{4-[(4-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400999.png)
